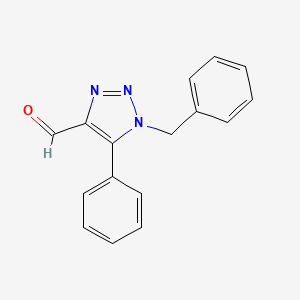

1-Benzyl-5-phenyl-1H-1,2,3-triazole-4-carbaldehyde

Description

Properties

CAS No. |

89844-81-5 |

|---|---|

Molecular Formula |

C16H13N3O |

Molecular Weight |

263.29 g/mol |

IUPAC Name |

1-benzyl-5-phenyltriazole-4-carbaldehyde |

InChI |

InChI=1S/C16H13N3O/c20-12-15-16(14-9-5-2-6-10-14)19(18-17-15)11-13-7-3-1-4-8-13/h1-10,12H,11H2 |

InChI Key |

MTMMPBIRYUCROT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(N=N2)C=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Copper- and Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (CuAAC and RuAAC)

The most widely employed synthetic route to 1-Benzyl-5-phenyl-1H-1,2,3-triazole-4-carbaldehyde involves the cycloaddition of benzyl azide and phenylacetylene derivatives catalyzed by transition metals, particularly ruthenium complexes.

Ruthenium-Catalyzed Cycloaddition : The reaction of benzyl azide with phenylacetylene in the presence of chloro(1,5-cyclooctadiene)(pentamethylcyclopentadiene)ruthenium catalyst (Cp*RuCl(COD)) selectively yields the 1,5-disubstituted 1,2,3-triazole core in good yields (typically within 30 minutes at 45 °C in dichloroethane). This method is highly regioselective and efficient for synthesizing the 1-benzyl-5-phenyl-1H-1,2,3-triazole scaffold.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Although CuAAC typically favors 1,4-disubstituted triazoles, modified conditions and substrates can be used to access triazole-4-carbaldehyde derivatives. For example, 1-benzyl-1H-1,2,3-triazole-4-carbaldehyde can be synthesized via CuAAC of benzyl azide and 3,3-diethoxyprop-1-yne in a one-pot procedure, yielding high conversion rates (~90%).

Zinc-Mediated Azide-Alkyne Ligation

An alternative mild approach involves zinc-mediated cycloaddition. The terminal alkyne reacts with diethylzinc to form an ethylzinc intermediate, which then reacts with the azide to produce 1,5-disubstituted triazoles at room temperature. This method is effective for various azido and alkynyl substrates, offering a gentle and regioselective synthesis route.

Nickel-Catalyzed Azide-Alkyne Cycloaddition

Nickel complexes such as nickelocene (Cp2Ni) combined with bidentate ligands like Xantphos have been explored for catalyzing azide-alkyne cycloadditions. Under optimized conditions (e.g., in DMF at room temperature for 2 hours), this method can yield 1,5-disubstituted triazoles with moderate to good yields (~71%). However, solvent choice critically affects the reaction outcome, with DMF outperforming solvents like DCM, ethanol, and THF.

Oxidation of (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol

A complementary approach to obtain the aldehyde functionality at the 4-position involves the oxidation of the corresponding triazolylmethanol precursor. For related triazole-4-carbaldehydes, manganese(IV) oxide in dichloromethane at room temperature has been used effectively to oxidize (1-phenyl-1H-1,2,3-triazol-4-yl)methanol to the aldehyde with high yield (99%). This method can be adapted for the benzyl-substituted analog.

Comparative Data Table of Preparation Methods

| Method | Catalyst/Agent | Conditions | Yield (%) | Regioselectivity | Notes |

|---|---|---|---|---|---|

| Ruthenium-Catalyzed Cycloaddition | Cp*RuCl(COD) | 45 °C, 30 min, DCE | High | 1,5-disubstituted triazole | Fast, selective, widely used |

| Copper-Catalyzed Cycloaddition (CuAAC) | Cu(I) salts (e.g., CuSO4 + reductant) | Room temp, one-pot synthesis | ~90 | 1,4-disubstituted triazole (modified for 4-carbaldehyde) | Efficient, mild conditions |

| Zinc-Mediated Ligation | Diethylzinc | Room temp, N-methylimidazole | Moderate | 1,5-disubstituted triazole | Mild, gentle approach |

| Nickel-Catalyzed Cycloaddition | Cp2Ni + Xantphos | Room temp, 2 h, DMF | ~71 | 1,5-disubstituted triazole | Solvent-dependent, moderate yields |

| Oxidation of Triazolylmethanol | MnO2 | Room temp, DCM, overnight | 99 | N/A | High yield oxidation to aldehyde |

Detailed Research Findings and Analysis

The ruthenium-catalyzed method is the most reliable for synthesizing 1-benzyl-5-phenyl-1H-1,2,3-triazole derivatives with aldehyde substitution at the 4-position, providing excellent regioselectivity and yield in a short reaction time.

Copper-catalyzed azide-alkyne cycloaddition is versatile and can be adapted for aldehyde-functionalized triazoles, especially via one-pot syntheses involving alkynes bearing masked aldehyde groups (e.g., diethoxy groups).

Zinc and nickel catalysis offer alternative routes but generally require more careful optimization of reaction conditions and solvents to achieve good yields and selectivity.

Oxidation of the corresponding triazolylmethanol intermediate is a practical step to introduce the aldehyde group post-cycloaddition, with manganese(IV) oxide providing near-quantitative yields under mild conditions.

The positioning of the aldehyde group adjacent to the nitrogen atom in the triazole ring is critical for the compound’s reactivity and biological activity, as demonstrated by comparative studies of regioisomers.

Chemical Reactions Analysis

1-Benzyl-5-phenyl-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antiproliferative Activities

Research indicates that derivatives of 1-benzyl-5-phenyl-1H-1,2,3-triazole-4-carbaldehyde exhibit significant antiproliferative effects against various human tumor cell lines. For instance, studies have shown that triazole derivatives can inhibit the growth of colorectal adenocarcinoma cells (SW620) with an IC50 value as low as 0.25 µM when modified with specific substituents like imidazoline moieties . This suggests that the compound may serve as a lead structure for developing new anticancer agents.

Antitrypanosomal Activity

The compound has also been evaluated for its activity against Trypanosoma brucei, the causative agent of African sleeping sickness. In vitro studies demonstrated that certain derivatives showed promising results in inhibiting the growth of this protozoan parasite . This highlights the potential of 1-benzyl-5-phenyl-1H-1,2,3-triazole-4-carbaldehyde in treating parasitic infections.

Materials Science

Optoelectronic Properties

The synthesis of triazole dyads incorporating 1-benzyl-5-phenyl-1H-1,2,3-triazole-4-carbaldehyde has been investigated for their optoelectronic features. These compounds can be utilized as metallochromic probes for selective chemosensing applications. The incorporation of this triazole into sensor designs has shown enhanced sensitivity towards copper ions, demonstrating its utility in environmental monitoring and analytical chemistry .

Polymer Chemistry

The compound's reactive aldehyde group allows it to participate in polymerization reactions, leading to the development of novel polymeric materials with tailored properties. These materials can find applications in coatings, adhesives, and other industrial products where specific chemical functionalities are desired.

Analytical Chemistry

Chemical Sensors

Due to its ability to form stable complexes with metal ions, 1-benzyl-5-phenyl-1H-1,2,3-triazole-4-carbaldehyde can be used in the development of chemical sensors for detecting metal ions in various matrices. Its high selectivity and sensitivity make it an attractive candidate for analytical applications in environmental and biological monitoring .

Summary Table: Applications of 1-Benzyl-5-phenyl-1H-1,2,3-triazole-4-carbaldehyde

| Field | Application | Details |

|---|---|---|

| Medicinal Chemistry | Antiproliferative Activity | Effective against colorectal adenocarcinoma cells with IC50 = 0.25 µM |

| Antitrypanosomal Activity | Inhibits Trypanosoma brucei growth | |

| Materials Science | Optoelectronic Properties | Used as metallochromic probes for copper ion detection |

| Polymer Chemistry | Participates in polymerization reactions for novel materials | |

| Analytical Chemistry | Chemical Sensors | Forms stable complexes with metal ions for environmental and biological monitoring |

Mechanism of Action

The mechanism of action of 1-Benzyl-5-phenyl-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of bacterial cells by interfering with their cell wall synthesis . In medicinal applications, the compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity and leading to therapeutic outcomes .

Comparison with Similar Compounds

Comparison with Similar Triazole Carbaldehydes

Structural Features and Substituent Effects

The substituents on the triazole ring significantly influence molecular geometry, packing, and reactivity:

Key Observations :

Key Observations :

Key Observations :

- Pharmaceutical Potential: Nitrophenyl and benzyl derivatives show promise in drug design (e.g., cholinesterase inhibitors) .

- Coordination Chemistry : Aldehyde-functionalized triazoles serve as ligands for metal complexes, as seen in Fe(II) helicates .

Q & A

Q. How can crystallographic data resolve polymorphism in triazole-carbaldehyde derivatives?

- Methodological Answer: Perform polymorph screening using solvent-drop grinding or temperature-gradient crystallization. SC-XRD identifies packing motifs (e.g., herringbone vs. layered), while DSC detects thermal phase transitions. Compare lattice energies via PIXEL calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.